2-Chloro-3-fluoro-4-iodoaniline
Overview
Description
2-Chloro-3-fluoro-4-iodoaniline is an aromatic amine with the molecular formula C6H4ClFIN. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring, along with an amino group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Anilines, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Anilines are known to undergo various chemical reactions, including nucleophilic substitution and palladium-catalyzed amination . The specific halogen substitutions on the aniline ring might influence its reactivity and interaction with its targets .
Biochemical Pathways
Anilines can participate in various biochemical reactions and pathways, depending on their specific substitutions and the biological context .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of specific transporters in the body .
Result of Action
The effects would depend on the compound’s interaction with its targets and the subsequent biochemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-fluoro-4-iodoaniline. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-iodoaniline typically involves multi-step reactions starting from commercially available precursors One common method includes the halogenation of aniline derivativesThe reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine monochloride (ICl) under controlled temperatures and solvents like dichloromethane or acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the halogen substituents in a controlled manner .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an alkylamine.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted anilines, biaryl compounds, and various functionalized derivatives that can be further utilized in organic synthesis .
Scientific Research Applications
2-Chloro-3-fluoro-4-iodoaniline finds applications in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Comparison with Similar Compounds
- 2-Chloro-4-fluoroaniline
- 3-Chloro-4-iodoaniline
- 2-Fluoro-4-iodoaniline
Comparison: 2-Chloro-3-fluoro-4-iodoaniline is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and interaction with other molecules. Compared to similar compounds, this compound may exhibit different reactivity profiles and biological activities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
2-chloro-3-fluoro-4-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLWYBMAXUXBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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